molecular formula C22H20ClN3O3 B299442 2-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-N-(5-methyl-2-pyridinyl)benzamide

2-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-N-(5-methyl-2-pyridinyl)benzamide

カタログ番号 B299442
分子量: 409.9 g/mol
InChIキー: PIPRYGMJFXCPMN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-N-(5-methyl-2-pyridinyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly known as BAY 43-9006 or Sorafenib. Sorafenib is a multi-kinase inhibitor that has been widely used in the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer.

作用機序

Sorafenib exerts its anticancer effects by inhibiting the activity of multiple kinases involved in cancer cell proliferation, angiogenesis, and metastasis. It inhibits the activity of RAF kinase, which is involved in the MAPK signaling pathway that regulates cell proliferation and survival. Sorafenib also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to cancer cells. Inhibition of angiogenesis can lead to tumor starvation and cell death.
Biochemical and Physiological Effects:
Sorafenib has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the formation of new blood vessels, leading to tumor starvation and cell death. Sorafenib has been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its anticancer properties. Sorafenib has been shown to have hepatotoxicity, which is a limitation for its clinical use.

実験室実験の利点と制限

Sorafenib is a potent and selective inhibitor of multiple kinases involved in cancer cell proliferation, angiogenesis, and metastasis. It has been extensively studied in vitro and in vivo for its anticancer properties. However, Sorafenib has been shown to have hepatotoxicity, which is a limitation for its clinical use. In addition, Sorafenib has been shown to have off-target effects, which may affect the interpretation of experimental results.

将来の方向性

Sorafenib has shown promising results in the treatment of various types of cancer. However, its clinical use is limited by its hepatotoxicity and off-target effects. Future research should focus on the development of more selective and less toxic kinase inhibitors. In addition, the combination of Sorafenib with other anticancer agents may enhance its anticancer properties and reduce its toxicity. Further studies are needed to elucidate the molecular mechanisms underlying the anticancer properties of Sorafenib and to identify biomarkers for patient selection and treatment monitoring.

合成法

Sorafenib is synthesized through a multistep process involving the condensation of 4-chloro-3-nitrobenzoic acid with 2,3-dimethyl-2-butene-1-ol to form 4-chloro-3-nitrobenzyl alcohol. The alcohol is then reduced with hydrogen gas in the presence of a palladium catalyst to form 4-chloro-3-aminobenzyl alcohol. The resulting alcohol is then reacted with 5-methyl-2-pyridinecarboxylic acid to form the corresponding amide. The amide is then coupled with 2-(3-chloro-2-methylphenylamino)-2-oxoethyl trifluoromethanesulfonate to form Sorafenib.

科学的研究の応用

Sorafenib has been extensively studied for its anticancer properties. It has been shown to inhibit the activity of various kinases, including RAF kinase, VEGFR, and PDGFR, which are involved in cancer cell proliferation, angiogenesis, and metastasis. Sorafenib has been approved by the FDA for the treatment of renal cell carcinoma and hepatocellular carcinoma. It has also been investigated in clinical trials for the treatment of other types of cancer, including breast cancer, lung cancer, and melanoma.

特性

製品名

2-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-N-(5-methyl-2-pyridinyl)benzamide

分子式

C22H20ClN3O3

分子量

409.9 g/mol

IUPAC名

2-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-N-(5-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C22H20ClN3O3/c1-14-10-11-20(24-12-14)26-22(28)16-6-3-4-9-19(16)29-13-21(27)25-18-8-5-7-17(23)15(18)2/h3-12H,13H2,1-2H3,(H,25,27)(H,24,26,28)

InChIキー

PIPRYGMJFXCPMN-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC=CC=C2OCC(=O)NC3=C(C(=CC=C3)Cl)C

正規SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC=CC=C2OCC(=O)NC3=C(C(=CC=C3)Cl)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。